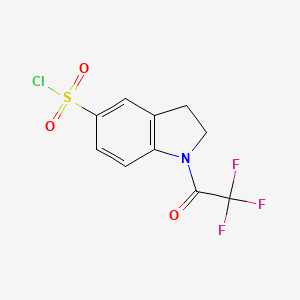

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3NO3S/c11-19(17,18)7-1-2-8-6(5-7)3-4-15(8)9(16)10(12,13)14/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXAIGDGDNQFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454813 | |

| Record name | 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210691-38-6 | |

| Record name | 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride, a key intermediate in the development of novel therapeutics.

Core Chemical Properties

This compound is a white to off-white solid.[1] It is characterized by the presence of a reactive sulfonyl chloride group and a trifluoroacetyl-protected indoline scaffold. The trifluoroacetyl group offers a unique electronic profile and potential for specific interactions in biological systems.

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound | 1-Acetylindoline-5-sulfonyl chloride (for comparison) |

| CAS Number | 210691-38-6[1][2][3] | 52206-05-0 |

| Molecular Formula | C₁₀H₇ClF₃NO₃S[1][2] | C₁₀H₁₀ClNO₃S[4] |

| Molecular Weight | 313.68 g/mol [1][2] | 259.71 g/mol |

| Appearance | White to off-white solid[1] | Crystals or powder |

| Melting Point | Data not available | 169.0-179.0 °C[4] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Storage | -20°C, sealed storage, away from moisture[1] | Inert atmosphere (Nitrogen or Argon) at 2-8°C |

Spectroscopic Data Insights

Table 2: Predicted Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the indoline ring, triplet signals for the -CH₂-CH₂- group of the indoline ring, with the protons adjacent to the nitrogen being deshielded. |

| ¹³C NMR | Carbon signals for the trifluoromethyl group (a quartet), the carbonyl group, the aromatic carbons, and the aliphatic carbons of the indoline ring. |

| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹), and a strong band for the C=O stretching of the trifluoroacetyl group.[5] |

| Mass Spectrometry | The molecular ion peak would be expected, along with characteristic fragmentation patterns, including the loss of the sulfonyl chloride group and cleavage of the trifluoroacetyl group. The presence of the chlorine atom would result in a characteristic M+2 isotope peak.[5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, based on general organic chemistry principles and procedures for related compounds, the following methodologies can be proposed.

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from indoline.

Step 1: Trifluoroacetylation of Indoline

-

Reaction: Indoline is reacted with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at a controlled temperature (e.g., 0°C to room temperature).

-

Work-up: The reaction mixture is typically washed with aqueous solutions to remove the base and any salts, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield 1-(2,2,2-trifluoroacetyl)indoline.

Step 2: Chlorosulfonylation of 1-(2,2,2-Trifluoroacetyl)indoline

-

Reaction: The product from Step 1 is then subjected to chlorosulfonylation using chlorosulfonic acid, typically at a low temperature (e.g., 0-5°C). The electrophilic substitution occurs at the para position to the activating nitrogen atom.

-

Work-up: The reaction mixture is carefully quenched by pouring it onto ice. The resulting precipitate, this compound, is then collected by filtration, washed with cold water, and dried.

Experimental Workflow for the Proposed Synthesis

Caption: Proposed two-step synthesis of the target compound.

Typical Reaction: Sulfonamide Formation

The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, to form sulfonamides.

-

Reaction: this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile). A primary or secondary amine (1-1.2 equivalents) and a base (e.g., triethylamine or pyridine, 1.5-2 equivalents) are added, and the reaction is stirred at room temperature.

-

Work-up: The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is dried, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.

Caption: Inhibition of CA IX by indoline sulfonamides.

By inhibiting CA IX, indoline-5-sulfonamides can disrupt the pH regulation in tumors, potentially leading to increased intracellular acidosis and reduced extracellular acidosis. This can, in turn, inhibit tumor growth and enhance the efficacy of other cancer therapies. Research has shown that 1-acylated indoline-5-sulfonamides demonstrate inhibitory activity against tumor-associated CA IX and CA XII. [6][7][8][9][10]

Conclusion

This compound is a valuable research chemical with significant potential as a building block for the synthesis of novel drug candidates. Its utility in generating libraries of indoline-5-sulfonamides for screening against therapeutic targets, particularly carbonic anhydrases, makes it a compound of high interest for medicinal chemists and drug development professionals. Further research into its specific chemical properties and biological applications is warranted.

References

- 1. 1-(trifluoroacetyl)indoline-5-sulfonyl chloride CAS#: 210691-38-6 [amp.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. H34044.03 [thermofisher.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [flore.unifi.it]

- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance | Semantic Scholar [semanticscholar.org]

- 10. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [iris.cnr.it]

Technical Guide: 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride

CAS Number: 210691-38-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride, a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical properties, a robust synthesis protocol, safety and handling information, and its application in the development of targeted therapeutics.

Chemical and Physical Properties

This compound is a white to off-white solid. The trifluoroacetyl group serves as a protecting group for the indoline nitrogen and can influence the reactivity and solubility of the molecule.[1][2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 210691-38-6 | [3] |

| Molecular Formula | C₁₀H₇ClF₃NO₃S | [3] |

| Molecular Weight | 313.68 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | -20°C, under inert gas, away from moisture | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from indoline. The first step involves the protection of the indoline nitrogen with trifluoroacetic anhydride, followed by sulfonation of the aromatic ring using chlorosulfonic acid. This method is analogous to the synthesis of similar acylated indoline sulfonyl chlorides.[2]

Experimental Protocol

Step 1: Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add trifluoroacetic anhydride (typically 1.1 to 1.5 equivalents) to the cooled solution.

-

Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2,2,2-trifluoroacetyl)indoline.

Step 2: Synthesis of this compound

-

In a clean, dry round-bottom flask under an inert atmosphere, place the 1-(2,2,2-trifluoroacetyl)indoline obtained from the previous step.

-

Cool the flask to 0°C in an ice-salt bath.

-

Slowly and carefully add chlorosulfonic acid (typically 3 to 5 equivalents) to the flask, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for a designated period (e.g., 1-2 hours), and then let it warm to room temperature.

-

The reaction progress can be monitored by quenching a small aliquot and analyzing by TLC or LC-MS.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

The solid precipitate, which is the desired sulfonyl chloride, is then collected by vacuum filtration.

-

Wash the solid with cold water to remove any remaining acid.

-

Dry the product under vacuum to yield this compound.

Application in Drug Discovery: Targeting Carbonic Anhydrases

The indoline-5-sulfonamide scaffold is a key structural motif in the design of inhibitors for various enzymes, including carbonic anhydrases (CAs).[2] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, which promotes tumor growth, metastasis, and drug resistance.[2]

This compound serves as a crucial intermediate for the synthesis of a library of indoline-5-sulfonamide derivatives. The highly reactive sulfonyl chloride group readily reacts with various amines to produce the corresponding sulfonamides. This allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective CA inhibitors.

General Experimental Protocol for Sulfonamide Synthesis

-

Dissolve this compound in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane).

-

Add a primary or secondary amine (typically 1.1 to 2 equivalents) and a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture can be worked up by washing with dilute acid (to remove excess amine and base), followed by water and brine.

-

The organic layer is then dried, filtered, and concentrated.

-

The resulting sulfonamide can be purified by column chromatography or recrystallization.

-

The trifluoroacetyl protecting group can be removed under appropriate conditions (e.g., hydrolysis) if the free indoline is desired.

Safety and Handling

This compound is a reactive compound and should be handled with appropriate safety precautions. As with all sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. It should be stored in a cool, dry place under an inert atmosphere.

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a valuable building block for medicinal chemists and drug discovery professionals. Its synthesis is straightforward, and its reactivity allows for the facile generation of diverse libraries of indoline-5-sulfonamides. These derivatives have shown promise as inhibitors of carbonic anhydrases, highlighting the potential of this scaffold in the development of novel anticancer therapeutics.

References

An In-depth Technical Guide to 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride. The information is curated for professionals in the fields of chemical synthesis and drug discovery.

Molecular Structure and Chemical Properties

This compound is a synthetically derived organic compound. Its structure features a central indoline scaffold, which is a common motif in many biologically active molecules. The indoline nitrogen is acylated with a trifluoroacetyl group, and a sulfonyl chloride group is attached at the 5-position of the aromatic ring. The trifluoroacetyl group can enhance the metabolic stability and binding affinity of a molecule, while the sulfonyl chloride moiety is a reactive handle for further chemical modifications, commonly used to introduce sulfonamide functionalities.

| Property | Value |

| CAS Number | 210691-38-6 |

| Molecular Formula | C₁₀H₇ClF₃NO₃S |

| Molecular Weight | 313.68 g/mol |

| Appearance | White to off-white solid |

| Storage Temperature | -20°C |

| Canonical SMILES | C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F[1] |

| InChI | InChI=1S/C10H7ClF3NO3S/c11-19(17,18)7-1-2-8-6(5-7)3-4-15(8)9(16)10(12,13)14/h1-2,5H,3-4H2[1] |

| InChIKey | HVXAIGDGDNQFMM-UHFFFAOYSA-N[1] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the current body of scientific literature. However, a plausible two-step synthetic route can be proposed based on established chemical transformations, particularly drawing from the synthesis of the analogous 1-acetylindoline-5-sulfonyl chloride.[1] This proposed synthesis involves the N-trifluoroacetylation of indoline followed by chlorosulfonation.

Proposed Experimental Protocol

Step 1: Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline

-

To a solution of indoline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0°C, add trifluoroacetic anhydride (1.1 eq) dropwise.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-(2,2,2-trifluoroacetyl)indoline. This intermediate can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

-

To chlorosulfonic acid (≥5 eq) at 0°C, slowly add 1-(2,2,2-trifluoroacetyl)indoline (1.0 eq) portion-wise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours (monitoring by TLC is recommended).

-

The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not publicly available, the expected spectroscopic characteristics can be predicted based on its molecular structure.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons on the indoline ring would appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The methylene protons of the indoline ring would likely appear as two triplets in the upfield region (δ 3.0-4.5 ppm). |

| ¹³C NMR | Carbonyl carbon of the trifluoroacetyl group would be observed around 160-170 ppm. The trifluoromethyl carbon would show a characteristic quartet due to C-F coupling. Aromatic and aliphatic carbons of the indoline scaffold would be present in their respective expected regions. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch of the trifluoroacetyl group is expected around 1680-1720 cm⁻¹. Characteristic strong absorptions for the sulfonyl chloride group (S=O stretches) would be present in the regions of 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the sulfonyl chloride group and the trifluoroacetyl group. |

Applications in Drug Discovery and Chemical Biology

The molecular architecture of this compound makes it a valuable building block in medicinal chemistry. The trifluoromethyl group is known to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism. Furthermore, its strong electron-withdrawing nature can influence the acidity of nearby protons and the overall electronic properties of the molecule, potentially leading to improved binding affinity for biological targets.

The sulfonyl chloride group is a versatile functional handle that readily reacts with primary and secondary amines to form sulfonamides. The sulfonamide functional group is a key component in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and protease inhibitors. Therefore, this compound can be employed in the synthesis of compound libraries for high-throughput screening to identify novel drug leads.

Given the prevalence of the indoline scaffold in compounds targeting various receptors and enzymes, derivatives of this molecule could be explored for a multitude of therapeutic areas.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

References

Synthesis Pathway of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonyl chloride, a key intermediate in pharmaceutical research. The guide provides a comprehensive overview of the synthetic route, detailed experimental protocols for analogous reactions, and a summary of relevant chemical data.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed through a two-step sequence starting from indoline. The pathway involves the initial N-acylation of indoline with a trifluoroacetylating agent, followed by electrophilic chlorosulfonylation of the activated aromatic ring. This sequence is favored to ensure regioselective substitution at the 5-position of the indoline nucleus.

The proposed two-step synthesis pathway is as follows:

-

N-Trifluoroacetylation of Indoline: Indoline is reacted with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride, to yield 1-(2,2,2-trifluoroacetyl)indoline.

-

Chlorosulfonylation of 1-(2,2,2-Trifluoroacetyl)indoline: The resulting N-trifluoroacetylindoline is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the indoline ring, affording the final product.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following experimental protocols are based on established procedures for analogous chemical transformations. Researchers should exercise standard laboratory safety precautions and may need to optimize these conditions for specific experimental setups.

Step 1: Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline

This protocol is adapted from general procedures for the N-acylation of indolines.

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) |

| Indoline | 119.16 | 1.063 |

| Trifluoroacetic Anhydride | 210.03 | 1.487 |

| Pyridine | 79.10 | 0.982 |

| Dichloromethane (DCM) | 84.93 | 1.326 |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.2 eq) to the stirred solution.

-

Add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 1-(2,2,2-trifluoroacetyl)indoline.

Step 2: Synthesis of this compound

This protocol is adapted from the chlorosulfonylation of N-acetylindoline.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) |

| 1-(2,2,2-Trifluoroacetyl)indoline | 215.17 | - |

| Chlorosulfonic Acid | 116.52 | 1.753 |

Procedure:

-

In a clean, dry round-bottom flask, cool chlorosulfonic acid (approximately 6.6 eq) to 0-5 °C in an ice bath with stirring.

-

Slowly and portion-wise, add 1-(2,2,2-trifluoroacetyl)indoline (1.0 eq) to the cold chlorosulfonic acid, maintaining the internal temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture to 50 °C and stir for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of this compound is collected by vacuum filtration.

-

Wash the solid product thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield the final compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis, based on the analogous reactions described in the literature. Actual yields may vary depending on the experimental conditions and scale.

| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Indoline | 1-(2,2,2-Trifluoroacetyl)indoline | Trifluoroacetic Anhydride, Pyridine | DCM | 0 to RT | 2-4 | ~90-95 |

| 2 | 1-(2,2,2-Trifluoroacetyl)indoline | This compound | Chlorosulfonic Acid | None | 0 to 50 | 2 | ~80-85 |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.

Figure 2: Experimental workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a comprehensive and actionable pathway for the synthesis of this compound. By leveraging established protocols for analogous reactions, researchers in drug development and medicinal chemistry can confidently approach the preparation of this important building block. The provided data tables and workflow diagrams offer a clear and concise reference for laboratory execution. Further optimization of the described conditions may be necessary to achieve maximum yield and purity on a larger scale.

References

Technical Guide: Spectroscopic and Synthetic Overview of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride is a key intermediate in medicinal chemistry, particularly in the synthesis of various biologically active molecules. The presence of the reactive sulfonyl chloride group allows for the facile introduction of the indoline scaffold into a wide range of sulfonamides, a class of compounds with diverse pharmacological properties. The trifluoroacetyl group serves to modulate the electronic properties and reactivity of the indoline nitrogen. This guide provides a predictive overview of the spectral characteristics and a plausible synthetic route for this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 8.10 - 8.00 | m | - | 2 | H-4, H-6 |

| 7.95 | d | 8.5 | 1 | H-7 |

| 4.35 | t | 8.0 | 2 | H-2 |

| 3.25 | t | 8.0 | 2 | H-3 |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 165.0 (q, J ≈ 37 Hz) | C=O (trifluoroacetyl) |

| 145.5 | C-7a |

| 138.0 | C-5 |

| 132.0 | C-3a |

| 128.5 | C-6 |

| 125.0 | C-4 |

| 117.0 (q, J ≈ 288 Hz) | CF₃ |

| 115.0 | C-7 |

| 49.0 | C-2 |

| 28.0 | C-3 |

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| -71.5 | -COCF₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1710 | Strong | C=O stretch (trifluoroacetyl) |

| 1600, 1480 | Medium | Aromatic C=C stretch |

| 1370, 1180 | Strong | Asymmetric and symmetric S=O stretch (sulfonyl chloride) |

| 1250 - 1150 | Strong | C-F stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Possible Fragment |

| 313/315 | 30/10 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 278 | 100 | [M - Cl]⁺ |

| 216 | 60 | [M - COCF₃]⁺ |

| 117 | 40 | [Indoline]⁺ |

| 97 | 20 | [COCF₃]⁺ |

| 69 | 15 | [CF₃]⁺ |

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound. These procedures are based on standard organic chemistry methodologies and would require optimization for specific laboratory conditions.

Synthesis

The synthesis can be envisioned as a two-step process: N-trifluoroacetylation of indoline followed by chlorosulfonation.

Step 1: Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline

-

To a solution of indoline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-(2,2,2-trifluoroacetyl)indoline.

Step 2: Synthesis of this compound

-

In a flask equipped with a dropping funnel and a gas outlet to a scrubber, cool chlorosulfonic acid (5.0 eq) to 0 °C.

-

Slowly add 1-(2,2,2-trifluoroacetyl)indoline (1.0 eq) portion-wise to the cold chlorosulfonic acid with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours. The reaction should be monitored for the evolution of HCl gas.

-

Carefully pour the cooled reaction mixture onto crushed ice with stirring.

-

The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Spectral Data Acquisition

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra can be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry: Mass spectral data can be acquired on a mass spectrometer using electron ionization (EI) or electrospray ionization (ESI) techniques.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the proposed synthetic workflow and the logical relationship between the synthesis and characterization steps.

Caption: Synthetic and characterization workflow for this compound.

Caption: Logical relationship between experimental inputs, process, and outputs.

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride safety and handling

An In-depth Technical Guide on the Safety and Handling of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for this compound (CAS No. 210691-38-6). Due to its hazardous nature as a corrosive and potentially water-reactive substance, strict adherence to the protocols outlined below is imperative to ensure the safety of laboratory personnel and the integrity of research.

Section 1: Chemical Identification

This section provides key identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound[1][2] |

| Synonyms | 1-(trifluoroacetyl)-5-indolinesulfonyl chloride, 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride[1][2] |

| CAS Number | 210691-38-6[1][2] |

| Molecular Formula | C10H7ClF3NO3S[1][2] |

| Molecular Weight | 313.68 g/mol [1] |

| InChI Key | HVXAIGDGDNQFMM-UHFFFAOYSA-N[1] |

Section 2: Hazard Identification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification. It is critical to understand these hazards before handling the material.

| Classification | Details |

| Signal Word | Danger |

| Pictograms |

GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[3][4][5]H335: May cause respiratory irritation.[3]EUH014: Reacts violently with water.[3] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][4][5]P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4][5]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[4][5]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5]P310: Immediately call a POISON CENTER or doctor/physician.[3][4][5]P405: Store locked up.[5] |

Section 3: Physical and Chemical Properties

Key physical and chemical data for this compound are listed below.

| Property | Value |

| Appearance | White to off-white solid[2] |

| Storage Temperature | Freezer (-20°C)[2] |

| Stability | Moisture sensitive. Reacts violently with water.[3][6] |

Section 4: Experimental Protocols: Safety and Handling

Adherence to strict protocols is essential when working with this corrosive and water-reactive compound.

Engineering Controls

-

Fume Hood: All work with this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Ventilation: Ensure the work area is well-ventilated.[3]

-

Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible (within 10 seconds travel time) in the work area.[7][8]

Handling Procedures

-

Preparation: Before handling, review this safety guide and the manufacturer's Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition. Clear the fume hood of all unnecessary items, especially water and other incompatible materials.

-

Inert Atmosphere: When possible, handle the material under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent reaction with atmospheric moisture.[4][9]

-

Dispensing: Use spark-proof tools and equipment. Avoid creating dust.[9]

-

Incompatibilities: Keep the compound away from water, moisture, strong oxidizing agents, and strong bases.[10] Never add water to this product.[6]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][7]

Storage Protocol

-

Container: Keep the container tightly closed to prevent contact with moisture.[4]

-

Location: Store in a designated corrosives area that is dry, cool, well-ventilated, and secure (store locked up).[4][5]

-

Recommended Temperature: Store in a freezer at -20°C as recommended.[2]

-

Segregation: Store separately from incompatible materials such as acids, oxidizers, and other water-reactive substances.[9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-(trifluoroacetyl)indoline-5-sulfonyl chloride CAS#: 210691-38-6 [amp.chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.es [fishersci.es]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. actenviro.com [actenviro.com]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. ehs.uci.edu [ehs.uci.edu]

- 10. fishersci.com [fishersci.com]

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride commercial availability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride, including its commercial availability, a detailed synthesis protocol, and its potential application in the inhibition of carbonic anhydrase-related signaling pathways.

Commercial Availability

This compound (CAS No. 210691-38-6) is available from a variety of commercial suppliers.[1][2][3][4][5] The compound is typically offered in research quantities with purities often exceeding 95%. Below is a summary of representative suppliers and their offerings.

| Supplier | Product Code | Purity | Quantity |

| Fluorochem | F460109 | 95.0%+ | 1G |

| ChemScene | CS-0003912 | Not Specified | Not Specified |

| CymitQuimica | Not Specified | Not Specified | Not Specified |

| Laibo Chem | Not Specified | Not Specified | 1g |

| J&W Pharmlab | Not Specified | Not Specified | Not Specified |

Synthesis Protocol

Step 1: N-Trifluoroacetylation of Indoline

This step involves the reaction of indoline with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a base to yield 1-(2,2,2-Trifluoroacetyl)indoline.

Experimental Protocol:

-

To a solution of indoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) or pyridine (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2,2,2-Trifluoroacetyl)indoline.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Step 2: Chlorosulfonylation of 1-(2,2,2-Trifluoroacetyl)indoline

The second step is the electrophilic substitution of the trifluoroacetylated indoline with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the indoline ring.

Experimental Protocol:

-

In a flask equipped with a dropping funnel and a gas outlet to neutralize the evolving HCl gas, cool chlorosulfonic acid (3-5 eq) to 0 °C.

-

Slowly add 1-(2,2,2-Trifluoroacetyl)indoline (1.0 eq) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of this compound is collected by filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product under vacuum to obtain the final compound.

Synthesis Workflow Diagram:

References

- 1. 1-(trifluoroacetyl)indoline-5-sulfonyl chloride CAS#: 210691-38-6 [amp.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. This compound [cymitquimica.com]

- 5. 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

An In-depth Technical Guide on the Reactivity Profile of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and biologically active molecules. Its unique structure, featuring a reactive sulfonyl chloride group and a trifluoroacetyl-protected indoline scaffold, offers a versatile platform for the synthesis of a diverse range of sulfonamides and sulfonate esters. The trifluoroacetyl group, being a strong electron-withdrawing group, enhances the reactivity of the sulfonyl chloride and provides a means for subsequent deprotection under specific conditions. This guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, key reactions, and stability, supported by experimental data and protocols.

Core Reactivity of the Sulfonyl Chloride Group

The primary site of reactivity in this compound is the sulfonyl chloride moiety (-SO₂Cl). This functional group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles. The electron-withdrawing nature of the trifluoroacetyl group on the indoline nitrogen further activates the sulfonyl chloride, making the sulfur atom more susceptible to nucleophilic attack.

Sulfonylation of Amines: Formation of Sulfonamides

The reaction of this compound with primary and secondary amines is a cornerstone of its synthetic utility, leading to the formation of the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General sulfonylation of amines.

Table 1: Sulfonylation of Various Amines with 1-Acetylindoline-5-sulfonyl chloride (as an analogue)

| Amine | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| Ammonia | - | THF | - | 89 | [1] |

| Various Acyl Chlorides | Pyridine | CHCl₃ | Room Temperature | 50-79 | [2] |

Note: Specific quantitative data for the trifluoroacetyl analogue is limited in publicly available literature. The data for the acetyl analogue is presented to provide an expected reactivity trend. The more electron-withdrawing trifluoroacetyl group is anticipated to lead to similar or higher yields under comparable conditions.

-

To a solution of the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (1.1 to 2.0 equivalents, e.g., triethylamine or pyridine) at 0 °C.

-

A solution of this compound (1.05 equivalents) in the same solvent is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with a weak acid (e.g., 1N HCl), water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide.

Reaction with Alcohols and Phenols: Formation of Sulfonate Esters

This compound reacts with alcohols and phenols in the presence of a base to yield the corresponding sulfonate esters. These esters can serve as intermediates for further functionalization.

Caption: General synthesis of sulfonate esters.

Table 2: Reaction of Aryl Sulfonyl Chlorides with Phenols (General Reactivity)

| Sulfonyl Chloride | Phenol | Base | Solvent | Yield (%) |

| Methanesulfonyl chloride | Phenol | Pyridine | CH₂Cl₂ | 97 |

| 2,4,6-Trimethylbenzene-1-sulfonyl chloride | Phenol | Pyridine | CH₂Cl₂ | High |

| 2,4,5-Trichlorobenzene-1-sulfonyl chloride | Phenol | Pyridine | CH₂Cl₂ | High |

Note: This table illustrates the general high reactivity of sulfonyl chlorides with phenols. Specific yields for this compound are expected to be comparable.

-

A solution of the alcohol or phenol (1.0 equivalent) and a base (1.5 equivalents, e.g., pyridine) in an inert solvent such as dichloromethane is prepared.

-

This compound (1.1 equivalents) is added portion-wise to the solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

-

The mixture is then diluted with the solvent and washed with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

-

The resulting crude sulfonate ester is purified by flash chromatography.

Friedel-Crafts Type Reactions

While the primary reactivity of this compound is centered on the sulfonyl chloride group, the indoline ring itself can participate in electrophilic aromatic substitution reactions, such as Friedel-Crafts reactions. However, the trifluoroacetyl group is strongly deactivating, which generally makes the indoline ring less susceptible to electrophilic attack. Intramolecular Friedel-Crafts cyclizations may be possible under specific conditions, particularly if a suitable electrophilic moiety is present in a side chain.

Caption: Conceptual workflow for intramolecular Friedel-Crafts cyclization.

Stability and Decomposition

Stability of the Sulfonyl Chloride

This compound is a relatively stable compound but is sensitive to moisture. It should be stored in a cool, dry place under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.

Stability and Cleavage of the N-Trifluoroacetyl Group

The N-trifluoroacetyl group serves as a protecting group for the indoline nitrogen. It is generally stable under neutral and acidic conditions. However, it is susceptible to cleavage under basic conditions.

Table 3: Conditions for Cleavage of the N-Trifluoroacetyl Group

| Reagent | Conditions | Outcome |

| Aqueous Base (e.g., NaOH, K₂CO₃) | Room Temperature or mild heating | Cleavage to the free amine |

| Ammonia in Methanol | Room Temperature | Cleavage to the free amine |

| Trifluoroacetic Acid (TFA) | Room Temperature | Generally stable |

-

The N-trifluoroacetylated indoline derivative is dissolved in a suitable solvent such as methanol or ethanol.

-

An aqueous solution of a base (e.g., 1M NaOH or saturated K₂CO₃) is added to the solution.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Once the reaction is complete, the mixture is neutralized with a weak acid and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried, and concentrated to yield the deprotected indoline.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. Its primary reactivity lies in the facile sulfonylation of amines and alcohols, providing straightforward access to a wide array of sulfonamides and sulfonate esters. The trifluoroacetyl group, while enhancing the reactivity of the sulfonyl chloride, also offers a stable protecting group that can be selectively removed under basic conditions. While the indoline ring is deactivated towards electrophilic substitution, intramolecular cyclizations may offer pathways to more complex heterocyclic systems. A thorough understanding of its reactivity and stability is crucial for its effective application in the design and synthesis of novel compounds for drug discovery and development.

References

An In-depth Technical Guide to 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride, a crucial building block in medicinal chemistry and drug discovery. This document details its chemical and physical properties, safety and handling protocols, and its primary applications, with a focus on the synthesis of potent enzyme inhibitors.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] It is characterized by the presence of a reactive sulfonyl chloride group and a trifluoroacetyl moiety, which enhances the electrophilicity of the sulfonyl group, making it a highly valuable reagent for the synthesis of sulfonamides.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 210691-38-6 | [1][2][3] |

| Molecular Formula | C₁₀H₇ClF₃NO₃S | [1][2][3] |

| Molecular Weight | 313.68 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | -20°C | [1] |

| Topological Polar Surface Area | 62.8 Ų | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not publicly available. However, chemical suppliers may provide this information upon request.[4]

Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process starting from indoline. The indoline is first protected with a trifluoroacetyl group, followed by chlorosulfonation.

Experimental Protocol: Synthesis of this compound (General Procedure)

This protocol is based on the well-established synthesis of the analogous 1-acetylindoline-5-sulfonyl chloride.[5]

Step 1: Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline

-

To a solution of indoline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) cooled to 0°C, add triethylamine (1.1 equivalents).

-

Slowly add trifluoroacetic anhydride (1.05 equivalents) dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,2,2-Trifluoroacetyl)indoline.

Step 2: Chlorosulfonation of 1-(2,2,2-Trifluoroacetyl)indoline

-

Cool chlorosulfonic acid (3-5 equivalents) to 0°C in a flask equipped with a dropping funnel and a gas outlet to vent HCl.

-

Slowly add 1-(2,2,2-Trifluoroacetyl)indoline dropwise to the cooled chlorosulfonic acid with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Reactivity and Key Applications

The primary utility of this compound lies in its reactivity as a sulfonylating agent. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is fundamental to the construction of diverse chemical libraries for drug discovery.

A significant application of this compound is in the synthesis of indoline-5-sulfonamides, which have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[5][6] These enzymes play a crucial role in the pH regulation of the tumor microenvironment, and their inhibition is a promising strategy in cancer therapy.[5][6]

Experimental Workflow: Synthesis and Screening of Indoline-5-Sulfonamide Libraries

The following diagram illustrates a typical workflow for the synthesis of a library of indoline-5-sulfonamides from this compound and subsequent screening for carbonic anhydrase inhibition.

Caption: Workflow for Sulfonamide Library Synthesis and Screening.

Signaling Pathway Implication: Carbonic Anhydrase IX in Tumor Hypoxia

While this compound itself is not directly involved in signaling pathways, the sulfonamides derived from it are designed to inhibit key enzymes like carbonic anhydrase IX (CA IX). The following diagram illustrates the role of CA IX in the tumor microenvironment and the point of inhibition by the synthesized sulfonamides.

Caption: Inhibition of CA IX in the Tumor Microenvironment.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, and spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of sulfonamides, particularly in the context of drug discovery. Its application in the development of carbonic anhydrase inhibitors highlights its importance in the generation of novel therapeutic agents. Proper handling and storage are essential due to its hazardous nature. This guide provides a foundational understanding of its key characteristics to aid researchers and scientists in its effective and safe utilization.

References

- 1. 1-(trifluoroacetyl)indoline-5-sulfonyl chloride CAS#: 210691-38-6 [amp.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. 210691-38-6|this compound|BLD Pharm [bldpharm.com]

- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfonamides using 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of sulfonamides utilizing 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride as a key building block. The trifluoroacetyl group serves as a protecting group for the indoline nitrogen, allowing for the selective reaction of the sulfonyl chloride with various primary and secondary amines. Subsequent deprotection of the trifluoroacetyl group yields the corresponding indoline-5-sulfonamides. These compounds are of significant interest in medicinal chemistry, particularly as inhibitors of carbonic anhydrases, which are implicated in various diseases, including cancer.[1][2][3][4][5][6][7]

Rationale for using this compound

The use of the trifluoroacetyl group as a protecting strategy for the indoline nitrogen offers several advantages. The strong electron-withdrawing nature of the trifluoromethyl group makes the trifluoroacetamide stable under various reaction conditions. Importantly, this protecting group can be readily cleaved under mild basic conditions, ensuring the integrity of the newly formed sulfonamide linkage and other sensitive functional groups within the molecule.

Experimental Protocols

This section details the procedures for the synthesis of N-substituted 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamides and their subsequent deprotection to yield the final indoline-5-sulfonamide products.

Protocol 1: General Procedure for the Synthesis of N-Substituted 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamides

This protocol is adapted from established methods for the synthesis of N-acylindoline-5-sulfonamides.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous pyridine

-

Anhydrous chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a solution of the desired primary or secondary amine (1.2 equivalents) in anhydrous chloroform or dichloromethane, add anhydrous pyridine (2.0 equivalents).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of this compound (1.0 equivalent) in anhydrous chloroform or dichloromethane dropwise to the reaction mixture.

-

Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

-

Upon completion of the reaction, dilute the mixture with chloroform or dichloromethane and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamide.

Protocol 2: General Procedure for the Deprotection of the Trifluoroacetyl Group

This protocol outlines the hydrolysis of the trifluoroacetyl group under basic conditions to yield the final indoline-5-sulfonamide.[6][7]

Materials:

-

N-substituted 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamide

-

Methanol (MeOH)

-

Water (H₂O)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

Dissolve the N-substituted 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamide in a mixture of methanol and water (e.g., a 3:1 ratio).

-

Add potassium carbonate (2-3 equivalents) or an aqueous solution of sodium hydroxide (e.g., 1M solution, 2-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC until the starting material is completely consumed.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the final product by recrystallization or silica gel column chromatography.

Data Presentation

The following tables summarize representative yields for the synthesis of sulfonamides from sulfonyl chlorides and for the deprotection of N-trifluoroacetyl groups, based on analogous reactions reported in the literature.

Table 1: Representative Yields for the Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines

| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) |

| 1 | Aniline | Benzenesulfonyl chloride | Pyridine | Dichloromethane | 95 |

| 2 | Benzylamine | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 92 |

| 3 | Morpholine | Dansyl chloride | Pyridine | Chloroform | 88 |

| 4 | Piperidine | 2-Naphthalenesulfonyl chloride | Triethylamine | Tetrahydrofuran | 90 |

Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.

Table 2: Representative Yields for the Deprotection of N-Trifluoroacetyl Groups

| Entry | Substrate | Base | Solvent | Yield (%) |

| 1 | N-Trifluoroacetyl-aniline | K₂CO₃ | Methanol/Water | 95 |

| 2 | N-Trifluoroacetyl-benzylamine | NaOH | Methanol/Water | 92 |

| 3 | N-Trifluoroacetyl-indole | K₂CO₃ | Methanol/Water | 98 |

Note: Yields are illustrative and will vary depending on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and deprotection of indoline-5-sulfonamides.

Signaling Pathway of Carbonic Anhydrase IX and XII in Cancer

Indoline-5-sulfonamides are known to target carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][4][5][6][7] These enzymes play a crucial role in tumor progression by regulating pH in the tumor microenvironment.

Caption: Role of CA IX/XII in cancer and its inhibition by indoline-5-sulfonamides.

References

- 1. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

Application Notes and Protocols: 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl Chloride in the Synthesis of Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[2][3] Sulfonamides are a well-established class of potent carbonic anhydrase inhibitors (CAIs), with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[3] The indoline scaffold has been explored for the development of novel CAIs, offering a versatile platform for structural modifications to achieve isoform selectivity and desired physicochemical properties.[4][5]

This document provides detailed application notes and protocols for the use of 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonyl chloride as a key intermediate in the synthesis of novel indoline-based carbonic anhydrase inhibitors. The trifluoroacetyl group is a bioisostere for other acyl groups and can influence the chemical properties and biological activity of the final compounds. While specific inhibitory data for 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamide derivatives are not available in the cited literature, this document presents data for a series of closely related 1-acylindoline-5-sulfonamides to serve as a valuable reference for researchers in this field.[4][5]

Data Presentation: Carbonic Anhydrase Inhibition by 1-Acylindoline-5-sulfonamides

The following table summarizes the in vitro carbonic anhydrase inhibitory activity of a series of 1-acylindoline-5-sulfonamides against four human (h) CA isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (transmembrane, tumor-associated). The data is presented as inhibition constants (Kᵢ) in nanomolar (nM) concentrations. This data is sourced from studies on analogs and is intended to provide a comparative baseline for newly synthesized compounds derived from this compound.[4][5]

| Compound ID | R Group (Acyl Moiety) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 4a | Acetyl | >10000 | 258.4 | 2548.7 | 112.5 |

| 4d | 4-Fluorobenzoyl | 2765.3 | 109.8 | 198.7 | 58.3 |

| 4f | 3-Chlorobenzoyl | 1873.5 | 89.4 | 132.8 | 45.2 |

| 4g | 4-Chlorobenzoyl | >10000 | 45.9 | 345.9 | 41.3 |

| 4h | 3,4-Dichlorobenzoyl | >10000 | 48.7 | 453.7 | 43.8 |

| 4k | 2-Naphthoyl | 1569.8 | 123.5 | 289.4 | 67.9 |

| AAZ | Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Data extracted from Krymov et al. (2022).[4][5]

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of 1-acylindoline-5-sulfonamides and can be applied for the preparation of derivatives from this compound.[4]

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate, this compound, via a two-step process starting from indoline.

Materials:

-

Indoline

-

Trifluoroacetic anhydride

-

Pyridine (or other suitable base)

-

Anhydrous solvent (e.g., Dichloromethane, THF)

-

Chlorosulfonic acid

-

Standard laboratory glassware and safety equipment

Procedure:

-

N-Trifluoroacetylation of Indoline:

-

Dissolve indoline (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 equivalents) to the solution. A base such as pyridine (1.1 equivalents) can be added to scavenge the acid byproduct.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,2,2-trifluoroacetyl)indoline.

-

-

Chlorosulfonation of 1-(2,2,2-Trifluoroacetyl)indoline:

-

Carefully add 1-(2,2,2-trifluoroacetyl)indoline (1 equivalent) to an excess of cold (0 °C) chlorosulfonic acid (5-10 equivalents) with vigorous stirring. Caution: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

The solid precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

-

Protocol 2: Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide

This protocol details the conversion of the sulfonyl chloride to the corresponding primary sulfonamide.

Materials:

-

This compound

-

Aqueous ammonia (concentrated) or ammonia in a suitable solvent (e.g., THF, dioxane)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent like THF or dioxane.

-

Cool the solution to 0 °C.

-

Slowly add an excess of aqueous ammonia (e.g., 15 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Add water to the residue, and collect the solid product by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamide.

Protocol 3: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various CA isoforms can be determined using a stopped-flow CO₂ hydrase assay.[4]

Principle:

This method measures the inhibition of the CA-catalyzed hydration of CO₂. The assay follows the change in pH associated with the formation of bicarbonate and a proton, using a pH indicator.

Materials:

-

Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

HEPES buffer

-

Sodium perchlorate

-

Phenol red (or other suitable pH indicator)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

The assay is performed at a constant temperature (typically 25 °C).

-

The reaction mixture contains HEPES buffer, sodium perchlorate (to maintain ionic strength), and the pH indicator.

-

A known concentration of the CA enzyme is added to the reaction mixture.

-

The inhibitor solution is added at various concentrations to determine the IC₅₀ value.

-

The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with CO₂-saturated water.

-

The initial rate of the catalytic reaction is monitored by the change in absorbance of the pH indicator over time.

-

IC₅₀ values are calculated from the dose-response curves of enzyme activity versus inhibitor concentration.

-

The inhibition constant (Kᵢ) can be determined from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration (CO₂) and Kₘ is the Michaelis-Menten constant for the specific enzyme.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamide.

Mechanism of Carbonic Anhydrase Inhibition

Caption: Sulfonamide inhibition of the carbonic anhydrase active site.

References

- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 2. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Sulfonylation with 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride: Application Notes for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the use of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride in sulfonylation reactions. This reagent is a valuable tool for the synthesis of a diverse range of sulfonamides, which are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds. The trifluoroacetyl group serves as a protecting group for the indoline nitrogen, allowing for selective sulfonylation at the 5-position.

Introduction

Sulfonamides are a critical class of organic compounds with a wide array of applications, notably in the development of therapeutic agents. The synthesis of sulfonamides is a fundamental transformation in medicinal chemistry. This compound is a key building block that enables the introduction of the indoline-5-sulfonamide scaffold, a privileged structure in drug discovery, particularly for targeting enzymes like carbonic anhydrases.[1][2] The trifluoroacetyl group provides a means to modulate the electronic properties of the indoline nitrogen and can be removed under specific conditions if the unprotected indoline is the desired final product.

Application

The primary application of this compound is the synthesis of N-substituted 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamides through reaction with primary or secondary amines. This reaction is a versatile method for creating libraries of compounds for screening in drug discovery programs. The resulting sulfonamides can be evaluated for their biological activity or can serve as intermediates for further synthetic transformations.

Experimental Protocols

General Sulfonylation Protocol

The reaction of this compound with a primary or secondary amine is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.[3][4] Common bases for this transformation include pyridine and triethylamine. The choice of solvent is crucial and is often an aprotic solvent such as chloroform, dichloromethane (DCM), or tetrahydrofuran (THF).

Materials:

-

This compound

-

Primary or secondary amine

-

Pyridine or Triethylamine (TEA)

-

Anhydrous Chloroform (CHCl₃) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of the amine (1.0 equivalent) in anhydrous chloroform or THF in a round-bottom flask under an inert atmosphere, add the base (1.1 to 1.5 equivalents).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired sulfonamide.

Deprotection of the Trifluoroacetyl Group (Optional)

Should the final product require an unprotected indoline nitrogen, the trifluoroacetyl group can be removed. A mild method for the deprotection of N-trifluoroacetyl sulfonamides involves a reductive cleavage.[5][6]

Materials:

-

N-(p-toluenesulfonyl) trifluoroacetamide

-

Trifluoroacetic anhydride (TFAA)

-

Samarium diiodide (SmI₂) solution in THF

-

Anhydrous THF

-